molecular formula C11H17N3O2S B13972901 N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)ethanesulfonamide

N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)ethanesulfonamide

Cat. No.: B13972901
M. Wt: 255.34 g/mol
InChI Key: RZGBHGFCKBNYHL-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)ethanesulfonamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)ethanesulfonamide typically involves the reaction of cyclopropylamine with 1-cyclopropyl-1H-imidazole-2-carboxylic acid, followed by sulfonation. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques, such as crystallization, distillation, or chromatography, are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, nucleophiles, dichloromethane, and triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)ethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or catalysts, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N-cyclopropyl-1-(1-cyclopropyl-1H-imidazol-2-yl)ethanesulfonamide can be compared with other imidazole derivatives, such as:

    1-cyclopropyl-1H-imidazole-2-carboxylic acid: A precursor in the synthesis of the compound.

    4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole:

    Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate: A structurally related compound with distinct chemical properties and uses.

The uniqueness of this compound lies in its specific cyclopropyl and ethanesulfonamide substituents, which confer unique chemical and biological properties compared to other imidazole derivatives.

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

N-cyclopropyl-1-(1-cyclopropylimidazol-2-yl)ethanesulfonamide

InChI

InChI=1S/C11H17N3O2S/c1-8(17(15,16)13-9-2-3-9)11-12-6-7-14(11)10-4-5-10/h6-10,13H,2-5H2,1H3

InChI Key

RZGBHGFCKBNYHL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1C2CC2)S(=O)(=O)NC3CC3

Origin of Product

United States

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